2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid
Description
The compound 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid is a multifunctional molecule containing:
- An Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group, commonly used in peptide synthesis to shield amine functionalities .
- A pentanoic acid backbone with a methoxy-linked phenyl ring.
- A complex cyclohexenone-derived substituent (2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl) connected via a butylideneamino group.
This structural complexity suggests applications in drug discovery, particularly for targeting enzymes or receptors requiring sterically defined interactions. Its synthesis likely involves Fmoc-protected intermediates and coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-36(45)18-17-32(38(46)47)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,46,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDQEOLPKMRQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use the mixed anhydride method, where the corresponding protected amino acid is reacted with sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and fluorenylmethoxycarbonyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3), reducing agents like NaBH4 and LiAlH4, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids in peptide synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The fluorenylmethoxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogues with Fmoc Groups
(a) Fmoc-Amino Acid Derivatives
- Example: (3S)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-[(2-methyl-2-propanyl)oxy]-5-oxopentanoic acid () Key Similarities: Fmoc-protected amine, esterified carboxylic acid (tert-butyl ester). Differences: Simpler substituents (lacks the cyclohexenone-phenyl moiety). Molecular Weight: 425.48 g/mol (vs. ~600–650 g/mol estimated for the target compound).
(b) Cyclohexenone-Containing Analogues
- Example: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)hexanoic acid () Key Similarities: Fmoc group, 4,4-dimethylcyclohexenone-derived substituent. Differences: Hexanoic acid backbone vs. pentanoic acid; dioxocyclohexylidene vs. hydroxy-oxocyclohexenyl.
(c) Heterocyclic Derivatives
- Example: (S)-2-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanamido)-5-guanidinopentanoic acid () Key Similarities: Fmoc-protected amino acid, branched alkyl chains. Differences: Guanidino group for enhanced polarity; lacks aromatic/cyclic ketone motifs.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
